(-)-Ethyl alpha-bromopropionate

Übersicht

Beschreibung

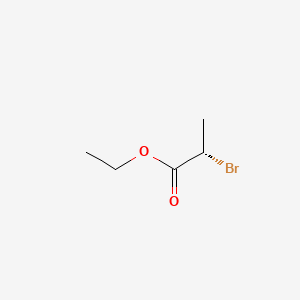

(-)-Ethyl alpha-bromopropionate: is an organic compound that belongs to the class of alpha-bromo esters. It is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Wirkmechanismus

Target of Action

The primary target of (-)-Ethyl alpha-bromopropionate or ethyl (2S)-2-bromopropanoateIt’s known that alpha-brominated carboxylic acids, such as this compound, are often used in organic synthesis as intermediates .

Mode of Action

The compound This compound participates in reactions known as alpha bromination of carboxylic acids . The reaction starts with the carboxylic acid reacting with phosphorus tribromide (PBr3) to form an acid bromide and hydrobromic acid (HBr). The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making alpha-bromination possible .

Biochemical Pathways

The specific biochemical pathways involving This compoundIt’s known that alpha-brominated carboxylic acids are often used as intermediates in various organic synthesis reactions .

Result of Action

The specific molecular and cellular effects of This compoundAs an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (-)-Ethyl alpha-bromopropionate typically involves the bromination of ethyl propionate. One common method is the Hell-Volhard-Zelinsky reaction, where ethyl propionate is treated with bromine (Br2) in the presence of phosphorus tribromide (PBr3). The reaction proceeds through the formation of an acyl bromide intermediate, which then undergoes bromination at the alpha position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for optimizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Ethyl alpha-bromopropionate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction Reactions: The compound can be reduced to ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethyl acrylate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or tetrahydrofuran (THF) are used.

Major Products Formed:

Substitution: Ethyl alpha-amino propionate, ethyl alpha-thiopropionate, etc.

Reduction: Ethyl propionate.

Elimination: Ethyl acrylate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(-)-Ethyl alpha-bromopropionate serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, producing a range of substituted products.

- Reduction Reactions : It can be reduced to yield ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).

- Elimination Reactions : Under basic conditions, it can undergo elimination to form ethyl acrylate.

Biological Research

In biological contexts, this compound is employed to modify biomolecules through alkylation reactions. This capability enables researchers to introduce functional groups into peptides and proteins, facilitating studies on their structure and function.

Medicinal Chemistry

The compound has garnered attention for its potential role in drug development. Its derivatives may exhibit biological activity, making it a valuable intermediate for synthesizing therapeutic agents. Research has indicated that compounds derived from this compound may possess anti-inflammatory and antimicrobial properties.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins. It acts as a monomer or modifying agent, imparting specific properties to final products. Its application extends to agrochemicals and fine chemicals production, showcasing its versatility across various sectors.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing anti-inflammatory drugs. The compound was successfully transformed into several bioactive derivatives through nucleophilic substitution reactions, indicating its potential in pharmaceutical applications.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Anti-inflammatory derivative | 85 |

| Reduction | Ethyl propionate | 90 |

Case Study 2: Polymer Production

In another study focusing on polymer chemistry, this compound was used as a monomer in synthesizing biodegradable polymers. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to conventional plastics.

| Polymer Type | Mechanical Property | Biodegradability |

|---|---|---|

| Biodegradable Polymer | Tensile Strength (MPa) | High |

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromopropionate: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl 2-bromobutyrate: Contains an additional carbon in the alkyl chain.

Ethyl 2-chloropropionate: Has a chlorine atom instead of a bromine atom.

Uniqueness: (-)-Ethyl alpha-bromopropionate is unique due to its specific reactivity profile. The presence of the bromine atom at the alpha position makes it more reactive compared to its chloro analogs. Additionally, the ethyl group provides different steric and electronic properties compared to the methyl group, influencing its reactivity and the types of reactions it can undergo .

Biologische Aktivität

(-)-Ethyl alpha-bromopropionate , an organic compound classified as an alpha-bromo ester, has garnered attention for its potential biological activities and applications in organic synthesis. The compound is characterized by a bromine atom attached to the alpha carbon of the ester group, which imparts unique reactivity that can be harnessed in various biochemical contexts. This article provides a detailed examination of the biological activity of this compound, supported by scientific research findings, case studies, and comparative analyses.

Chemical Structure

The molecular formula of this compound is CHBrO, with a structural representation highlighting the bromine substituent at the alpha position relative to the ester functional group.

Synthesis Methods

The synthesis of this compound typically involves the reaction of propionic acid with bromine in the presence of a catalyst such as red phosphorus. This method is efficient and yields high selectivity with minimal byproducts, making it suitable for industrial applications .

The biological activity of this compound can be attributed to its role as an alkylating agent. It participates in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, including amines and thiols. This property is particularly useful for modifying biomolecules, such as proteins and peptides, thereby influencing their structure and function .

Case Studies and Research Findings

- Alkylation Reactions : A study demonstrated that this compound could effectively alkylate N-diphenylphosphinoyl ketimines using visible light photoredox catalysis. The reaction yielded products with moderate to good conversion rates, indicating its utility in synthetic organic chemistry .

- Biological Modifications : Research indicates that derivatives of this compound exhibit biological activity, including potential therapeutic effects. For example, its derivatives have been explored for their roles in drug development, particularly in synthesizing compounds with anticancer properties .

- Toxicity and Safety : Toxicological assessments reveal that while this compound is reactive, it must be handled with care due to potential hazards associated with brominated compounds. Safety data indicate that exposure can lead to irritation; hence appropriate safety measures are recommended when working with this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Methyl 2-bromopropionate | CHBrO | Contains a methyl group instead of an ethyl group |

| Ethyl 2-bromobutyrate | CHBrO | Has an additional carbon in the alkyl chain |

| Ethyl 2-chloropropionate | CHClO | Contains chlorine instead of bromine |

The presence of the bromine atom at the alpha position enhances the reactivity of this compound compared to its chloro analogs, making it more versatile in synthetic applications .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-bromopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLASKVLJTEJD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30365-54-9 | |

| Record name | Ethyl alpha-bromopropionate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030365549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-BROMOPROPIONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814Q14L3IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.